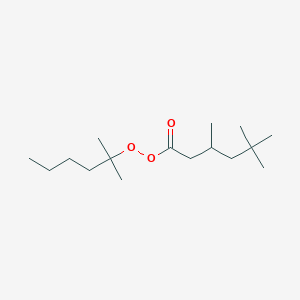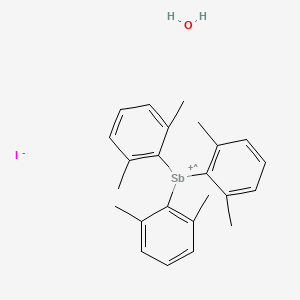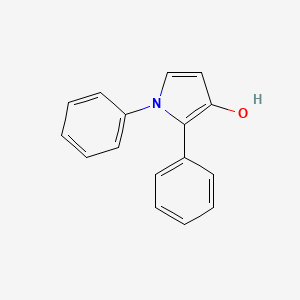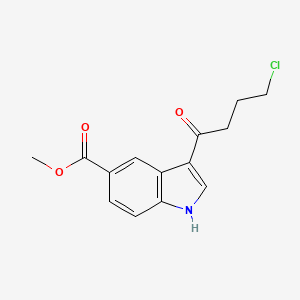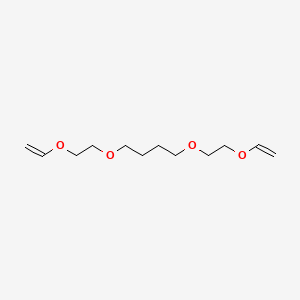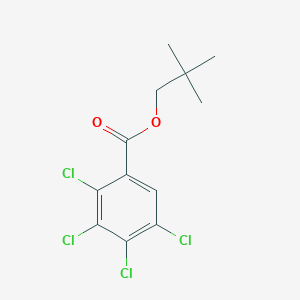![molecular formula C18H20O2 B14295835 1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene CAS No. 113312-83-7](/img/structure/B14295835.png)
1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene is an organic compound that features a phenoxybenzene core with a 3-methylbut-2-en-1-yl group attached via an oxygen bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene typically involves the alkylation of a phenoxybenzene derivative with a 3-methylbut-2-en-1-yl halide. The reaction is usually carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as column chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the 3-methylbut-2-en-1-yl group to single bonds.
Substitution: The phenoxybenzene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
科学研究应用
1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the production of fragrances and other specialty chemicals.
作用机制
The mechanism by which 1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene exerts its effects involves interactions with specific molecular targets. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to observed biological effects.
相似化合物的比较
1-Allyl-4-[(3-methyl-2-buten-1-yl)oxy]benzene: This compound has a similar structure but with an allyl group instead of a phenoxy group.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Another structurally related compound with potential biological activities.
Uniqueness: 1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene is unique due to its specific substitution pattern and the presence of both phenoxy and 3-methylbut-2-en-1-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
113312-83-7 |
|---|---|
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC 名称 |
1-(3-methylbut-2-enoxymethyl)-3-phenoxybenzene |
InChI |
InChI=1S/C18H20O2/c1-15(2)11-12-19-14-16-7-6-10-18(13-16)20-17-8-4-3-5-9-17/h3-11,13H,12,14H2,1-2H3 |
InChI 键 |
DBBDWPYZPGRKEE-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCOCC1=CC(=CC=C1)OC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)
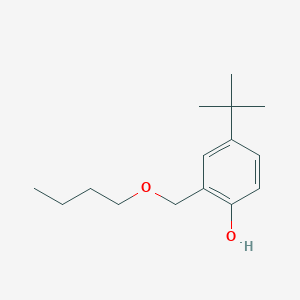

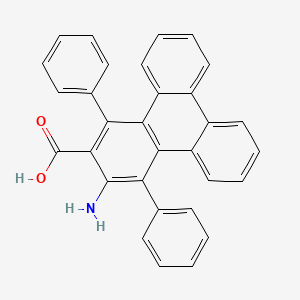
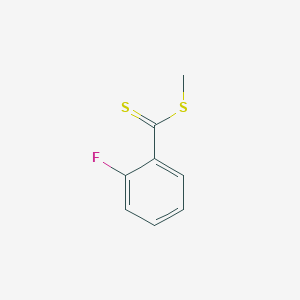
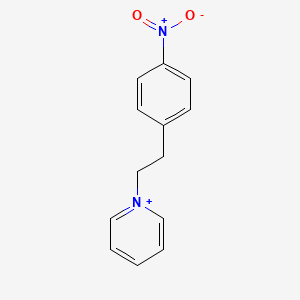
![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)
